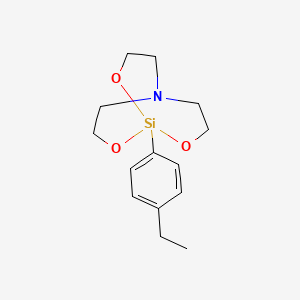

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-

Beschreibung

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives, commonly termed silatranes, are bicyclic compounds featuring a silicon atom coordinated within a tricyclic framework. The 1-(4-ethylphenyl) derivative consists of a silicon atom bonded to a 4-ethylphenyl substituent and encapsulated by a tris(ethanolamine) ligand system. This compound is notable for its role as a precursor in synthesizing 1-substituted silatranes via reactions with mercury(II) salts (e.g., HgX₂, X = OCOMe, SCN, Br), yielding products in good yields (60–90%) . Silatranes exhibit unique intramolecular Si←N coordination, which stabilizes the hypervalent silicon center and influences their reactivity and biological activity .

Eigenschaften

CAS-Nummer |

128023-23-4 |

|---|---|

Molekularformel |

C14H21NO3Si |

Molekulargewicht |

279.41 g/mol |

IUPAC-Name |

1-(4-ethylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C14H21NO3Si/c1-2-13-3-5-14(6-4-13)19-16-10-7-15(8-11-17-19)9-12-18-19/h3-6H,2,7-12H2,1H3 |

InChI-Schlüssel |

VMXZNGPIJYGIAL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan, 1-(4-Ethylphenyl)- beinhaltet typischerweise die Reaktion von Silatran HSi(OCH₂CH₂)₃N mit Quecksilber(II)-Salzen (HgX₂), wobei X verschiedene Substituenten wie OCOMe, OCOCF₃, OCOCCl₃, SCN oder Br sein kann. Diese Reaktion liefert die entsprechenden 1-substituierten Silatrane in guten Ausbeuten . Industrielle Produktionsverfahren können ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind und eine hohe Reinheit und Ausbeute gewährleisten.

Analyse Chemischer Reaktionen

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan, 1-(4-Ethylphenyl)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung von Siloxan-Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden, was zur Bildung von Silan-Derivaten führt.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid (H₂O₂), Reduktionsmittel wie LiAlH₄ und Nukleophile wie Halogenide oder Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan, 1-(4-Ethylphenyl)- hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan, 1-(4-Ethylphenyl)- beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Die tricyclische Struktur ermöglicht es ihm, stabile Komplexe mit Metallionen und anderen Molekülen zu bilden, was verschiedene chemische Reaktionen erleichtert. Die Reaktivität der Verbindung ist hauptsächlich auf das Vorhandensein des Siliziums zurückzuführen, das starke Bindungen mit anderen Elementen bilden kann, wodurch seine Stabilität und Reaktivität erhöht werden .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

Silatranes differ primarily in their substituents at the silicon center. Key structural analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl and ethyl substituents enhance stability via weak electron donation, while methoxy or halogenated aryl groups increase electrophilicity .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder coordination but improve thermal stability .

Toxicity and Environmental Impact

Toxicity data (LD₅₀, mg/kg) for selected silatranes:

Biologische Aktivität

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is a complex organosilicon compound notable for its unique bicyclic structure incorporating both nitrogen and silicon atoms. This compound belongs to the silatrane family, which has garnered attention for its potential biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The chemical formula for 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is , with a molecular weight of approximately 251.35 g/mol. The structural characteristics of this compound contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.35 g/mol |

| CAS Registry Number | 2097-19-0 |

| IUPAC Name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- |

Antimicrobial Properties

Research indicates that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular functions.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have indicated that silatrane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function . However, further research is necessary to fully elucidate these mechanisms and assess the therapeutic potential of this compound.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several silatrane derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli.

Cytotoxicity Assessment

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxicity of this compound was assessed using MTT assays on various cancer cell lines including HeLa and MCF-7 cells. The findings revealed IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxic activity .

The biological activity of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is believed to involve several mechanisms:

- Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.

- Metal Complexation : The ability to form stable complexes with metal ions may enhance its biological activity by facilitating interactions with essential biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.